(4-Chloro-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
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Overview
Description
(4-Chloro-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H15ClFNO and its molecular weight is 315.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : The synthesis of related compounds, like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, involves a three-step substitution reaction. These processes are essential for obtaining the final compound with desired properties (Huang et al., 2021).
- Crystal Structure and DFT Study : The structural confirmation of similar compounds is achieved through various spectroscopic methods and mass spectrometry. Additionally, Density Functional Theory (DFT) calculations help in understanding the molecular structures and physicochemical properties (Huang et al., 2021).
Molecular Interactions and Properties
- Lone Pair-π Interaction and Halogen Bonding : The study of crystal packing of related derivatives, such as 1,2,4-oxadiazole derivatives, shows the role of non-covalent interactions like lone pair-π interactions and halogen bonds. These interactions are crucial in stabilizing molecular structures (Sharma et al., 2019).
- Antimicrobial Activity : Certain derivatives, like (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, have been synthesized and shown to possess significant antimicrobial activity. This highlights potential applications in the development of new antimicrobial agents (Kumar et al., 2012).
Antiviral and Antitumor Activities
- Antiviral Activity : Compounds with structural similarities have demonstrated promising in vitro antiviral activities. This suggests potential applications in the development of antiviral drugs (Ali et al., 2007).
- Antitumor Activity : The synthesis of compounds like 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone shows distinct inhibition on the proliferation of various cancer cell lines, indicating its potential application in cancer research (Tang & Fu, 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJDHNVZGVJALW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643939 |
Source
|
Record name | (4-Chloro-3-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-41-2 |
Source
|
Record name | (4-Chloro-3-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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